![molecular formula C12H11BrN2O2 B442433 4-[(4-溴-1H-吡唑-1-基)甲基]苯甲酸甲酯 CAS No. 312310-09-1](/img/structure/B442433.png)

4-[(4-溴-1H-吡唑-1-基)甲基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

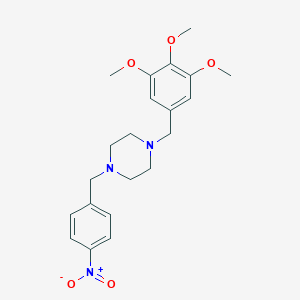

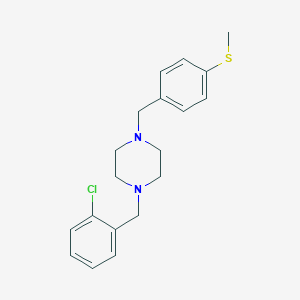

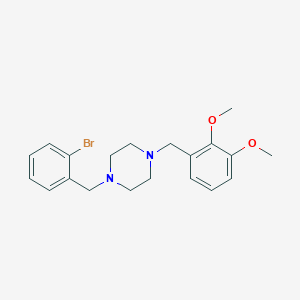

“Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C12H11BrN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate” can be represented by the InChI code: 1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 . This indicates the presence of a bromo-pyrazolyl group attached to a benzoate ester.科学研究应用

Hydrogen-Bonded Supramolecular Structures

Research by Portilla, Mata, Nogueras, Cobo, Low, & Glidewell (2007) explored the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates. The study highlighted how these molecules are linked by various hydrogen bonds, forming chains, sheets, and three-dimensional framework structures. This research is relevant for understanding the structural and bonding properties of compounds like methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (Portilla et al., 2007).

Antimicrobial Activity

Shah (2014) investigated the synthesis of novel Arylazopyrazolones substituted with Thiazolyhydrazone, demonstrating significant antimicrobial activity against various bacteria and fungi. This research suggests the potential use of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate derivatives in antimicrobial applications (Shah, 2014).

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ocansey, Darkwa, & Makhubela (2018) focused on synthesizing bulky pyrazole-based ligands and evaluating their use in Suzuki–Miyaura cross-coupling reactions. The study demonstrates the utility of pyrazole-containing compounds, like methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, in stabilizing metal complexes for catalysis (Ocansey et al., 2018).

Synthesis of Novel Compounds with Potential Inhibitory Activity

Qin, Xing, Zhang, Makawana, Jiang, & Zhu (2014) designed and synthesized (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives and evaluated them as potential inhibitors, demonstrating significant inhibitory activity in vitro. This highlights the potential for designing drugs and inhibitors based on the structure of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (Qin et al., 2014).

Catalytic Properties and Structural Analysis

Jadeja, Parihar, Vyas, & Gupta (2012) synthesized Schiff base ligands using pyrazolone-based compounds and analyzed their copper complexes' DNA binding and catalytic properties. These findings can be extended to methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, providing insights into its potential application in catalysis and DNA interaction studies (Jadeja et al., 2012).

属性

IUPAC Name |

methyl 4-[(4-bromopyrazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZXMFLDXNSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)

![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)

![9-ethyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442356.png)

![6-(3-Butoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442361.png)

![1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)